molecular formula C16H22N6O B15114824 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one

Cat. No.: B15114824
M. Wt: 314.39 g/mol
InChI Key: IIAXWZQVYYKIHZ-UHFFFAOYSA-N
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Description

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one is a complex organic compound with a unique structure that combines elements of purine and pyrrolidine

Preparation Methods

The synthesis of 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.

    Coupling of the Rings: The purine and pyrrolidine rings are coupled together using cross-coupling reactions, often involving palladium catalysts.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Biological Research: It is used as a probe to study purine metabolism and its role in cellular processes.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of viral enzymes, preventing viral replication, or it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one can be compared with other similar compounds, such as:

    Acyclovir: A well-known antiviral drug that also contains a purine ring. Unlike acyclovir, the compound has a more complex structure, potentially leading to different biological activities.

    Ganciclovir: Another antiviral agent with a purine base. The presence of the pyrrolidine ring in the compound may confer additional stability and specificity.

    Valaciclovir: A prodrug of acyclovir with improved bioavailability. .

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

1-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one

InChI

InChI=1S/C16H22N6O/c1-3-13(23)21-5-11-7-22(8-12(11)6-21)16-14-15(17-9-18-16)20(4-2)10-19-14/h9-12H,3-8H2,1-2H3

InChI Key

IIAXWZQVYYKIHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CC

Origin of Product

United States

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